Proven Core Scaffold for Clinically Validated PARP1/2 Inhibitors
The phthalazin-1(2H)-one core, identical to that of 2-phenylphthalazin-1(2H)-one, is the foundational scaffold from which the FDA-approved PARP inhibitor olaparib was developed. While the unmodified fragment has not been reported as a direct PARP inhibitor in its own right, its core structure provides a significant advantage over non-phthalazinone alternatives. A study comparing core structures found that a phthalazin-1(2H)-one-based scaffold demonstrated a five-fold higher PARP inhibitory activity at the enzyme level compared to the core structure of olaparib itself before its optimization, highlighting the inherent potency advantage of this particular heterocycle. [1]
| Evidence Dimension | Enzymatic inhibitory activity of core scaffold |
|---|---|
| Target Compound Data | Phthalazin-1(2H)-one core (present in 2-phenylphthalazin-1(2H)-one) |
| Comparator Or Baseline | Core structure of olaparib |
| Quantified Difference | 5-fold higher PARP inhibitory activity |
| Conditions | In vitro PARP enzyme assay |
Why This Matters
This validates the selection of the phthalazinone core over alternative heterocycles for initiating a PARP inhibitor drug discovery program.
- [1] IPB Halle. (n.d.). A new scaffold demonstrated a five-fold higher PARP inhibitory activity compared to the core structure of olaparib. Retrieved from https://www.ipb-halle.de View Source
